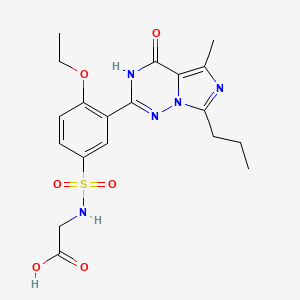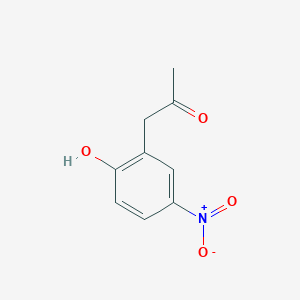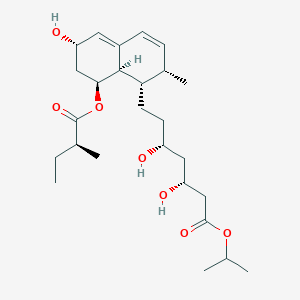![molecular formula C13H13F3N2O3 B13418780 Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate CAS No. 58670-18-1](/img/structure/B13418780.png)
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a chemical compound with the molecular formula C13H13F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazono group linked to a butanoate ester
Métodos De Preparación
The synthesis of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and triggering specific biochemical pathways .
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}pentanoate: Similar structure but with a longer carbon chain.
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}hexanoate: Similar structure but with an even longer carbon chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications.
Propiedades
Número CAS |
58670-18-1 |
|---|---|
Fórmula molecular |
C13H13F3N2O3 |
Peso molecular |
302.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H13F3N2O3/c1-3-21-12(20)11(8(2)19)18-17-10-6-4-5-9(7-10)13(14,15)16/h4-7,19H,3H2,1-2H3/b11-8+,18-17? |
Clave InChI |
YAIIZSLENAGMAE-JOLFQTHCSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC(=C1)C(F)(F)F |
SMILES canónico |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)





![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)


![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
